1-Cyclopropyl-4-nitrosopiperazine
Description
Contextualization of N-Nitrosamines within Synthetic Organic Chemistry
N-Nitrosamines are a class of organic compounds characterized by a nitroso group (N=O) bonded to an amine nitrogen atom. researchgate.net Their chemistry is a subject of significant interest, not only due to their presence as contaminants in various products but also because of their unique reactivity which can be harnessed in synthetic organic chemistry. nih.govacs.org The formation of N-nitrosamines typically occurs through the reaction of a secondary amine with a nitrosating agent, such as nitrous acid, under acidic conditions. acs.org However, other methods, including transnitrosation and reactions involving nitromethane, have also been developed. organic-chemistry.org
While often associated with their potential carcinogenicity, the reactivity of N-nitrosamines has been explored for various synthetic applications. nih.govacs.org For instance, the protons on the carbon atom adjacent (in the α-position) to the nitrosamine (B1359907) group are more acidic than those in the corresponding secondary amine. nih.gov This increased acidity allows for easy deprotonation to form α-lithiated nitrosamines, which can then react with a variety of electrophiles, effectively serving as synthetic equivalents of secondary amine α-carbanions. nih.gov Furthermore, N-nitrosamines can react at the oxygen atom with electrophiles to form O-substituted hydroxydiazenium salts, which are reactive intermediates in organic synthesis. acs.org
Structural Characteristics and Chemical Significance of Piperazine (B1678402) Derivatives in Advanced Synthesis
The significance of piperazine derivatives in advanced synthesis is underscored by their prevalence in a wide range of biologically active molecules. mdpi.com They are key components in pharmaceuticals with applications including anticancer, antiviral, and antipsychotic therapies. nih.govnih.gov The piperazine moiety often serves as a linker or a core scaffold, connecting different pharmacophoric groups and influencing the compound's solubility, basicity, and ability to form hydrogen bonds. nih.gov The versatility of the piperazine ring allows for its incorporation into complex molecular architectures through various synthetic strategies, including C-H functionalization and coupling reactions. researchgate.netmdpi.com
Overview of Research Interest in 1-Cyclopropyl-4-nitrosopiperazine (B6172680) and Related Analogues
This compound is a specific N-nitrosamine derivative of piperazine that has garnered attention within the field of chemical research, particularly in the context of pharmaceutical impurity profiling. aquigenbio.com Its structure combines the N-nitroso functionality with a piperazine ring substituted with a cyclopropyl (B3062369) group. The presence of the cyclopropyl group, a strained three-membered ring, can introduce unique conformational constraints and electronic properties to the molecule.
Research interest in this compound and its analogues, such as 1-cyclopentyl-4-nitrosopiperazine (B1601858) and 1-(cyclopropylmethyl)-4-nitrosopiperazine, often stems from their potential to be formed as impurities during the synthesis of piperazine-containing active pharmaceutical ingredients (APIs). researchgate.netveeprho.com For instance, 1-(cyclopropylmethyl)-4-nitrosopiperazine is a potential N-nitroso derivative of a secondary amine that may be present in the synthesis of certain drugs. veeprho.com As regulatory bodies have placed stringent limits on the presence of nitrosamine impurities in pharmaceuticals, the synthesis and characterization of these compounds as reference standards have become crucial for analytical method development and quality control. aquigenbio.comclearsynth.com
Structure
3D Structure
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
1-cyclopropyl-4-nitrosopiperazine |
InChI |
InChI=1S/C7H13N3O/c11-8-10-5-3-9(4-6-10)7-1-2-7/h7H,1-6H2 |
InChI Key |
GQGAYGXLSPDXOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCN(CC2)N=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Cyclopropyl 4 Nitrosopiperazine
Precursor Synthesis: Strategies for 1-Cyclopropylpiperazine (B79534) Derivatization
The essential starting material for the synthesis of 1-cyclopropyl-4-nitrosopiperazine (B6172680) is its parent amine, 1-cyclopropylpiperazine. The construction of this precursor can be achieved through several established synthetic routes, primarily involving the N-alkylation of the piperazine (B1678402) ring.
Common strategies for synthesizing N-alkyl piperazine derivatives include nucleophilic substitution and reductive amination. mdpi.com
Nucleophilic Substitution: This approach involves the reaction of piperazine, or a mono-protected version like N-Boc-piperazine, with a cyclopropyl-containing electrophile. For instance, reacting piperazine with a cyclopropyl (B3062369) halide (e.g., bromocyclopropane) in the presence of a base to neutralize the hydrogen halide byproduct can yield 1-cyclopropylpiperazine. To favor mono-alkylation over di-alkylation, a large excess of piperazine can be used, or a mono-protected piperazine can be alkylated followed by a deprotection step. google.comnih.gov A documented method involves treating tert-butyl 4-cyclopropylpiperazine-1-carboxylate with hydrochloric acid in 1,4-dioxane (B91453) to remove the Boc protecting group, yielding 1-cyclopropylpiperazine. chemicalbook.com
Reductive Amination: A highly efficient method for forming C-N bonds, reductive amination involves the reaction of piperazine with a carbonyl compound, in this case, cyclopropanecarboxaldehyde (B31225) or cyclopropyl methyl ketone, in the presence of a reducing agent. youtube.comresearchgate.net The reaction proceeds through the in situ formation of an enamine or iminium ion intermediate, which is then reduced to the final amine. A related industrial method for a similar compound, 1-cyclopentylpiperazine, involves the catalytic hydrogen reduction of piperazine and cyclopentanone. google.com This suggests a parallel pathway for the cyclopropyl derivative could be highly effective.
Nitrosation Reactions: Principles and Specific Reagents for N-Nitrosamine Formation
Nitrosation is the process of converting a compound, typically an amine, into its nitroso derivative. acs.org The formation of N-nitrosamines from secondary amines like 1-cyclopropylpiperazine involves the reaction of the amine's nucleophilic nitrogen with a nitrosating agent, which acts as a source of the nitrosonium ion (NO⁺) or a related electrophilic species. libretexts.orgsci-hub.se
Direct Nitrosation Approaches from Secondary Amines
The most traditional and widely used method for N-nitrosation involves the in situ generation of nitrous acid (HNO₂) from an alkali metal nitrite (B80452), usually sodium nitrite (NaNO₂), and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.org
The mechanism proceeds as follows:
Protonation of the nitrite anion by the acid generates nitrous acid (HNO₂).
Further protonation of nitrous acid leads to the formation of water and the electrophilic nitrosonium ion (NO⁺). libretexts.org
The secondary amine nitrogen of 1-cyclopropylpiperazine then acts as a nucleophile, attacking the nitrosonium ion.
Subsequent deprotonation of the nitrogen yields the stable N-nitrosamine, this compound.
This reaction is typically performed at low temperatures (e.g., 0-5 °C) to prevent the decomposition of the unstable nitrous acid.
Alternative and Mild Nitrosation Methodologies
Concerns over the harsh acidic conditions of direct nitrosation have led to the development of milder and more selective methods. These alternatives often offer better functional group tolerance and easier workup procedures.
Tert-Butyl Nitrite (TBN): TBN is a versatile and efficient reagent for the N-nitrosation of secondary amines under neutral, and even solvent-free, conditions. rsc.orgrsc.orgresearchgate.net This method is notable for its excellent yields and compatibility with acid-sensitive functional groups. rsc.orgresearchgate.net The reaction can often be carried out at room temperature, and the product can be isolated through simple aqueous work-up or filtration through a silica (B1680970) plug. rsc.org
Sodium Nitrite with Alternative Acidic Promoters: Instead of strong mineral acids, various solid acids or milder acid sources can be used with sodium nitrite. These include:
NaNO₂-Ac₂O (Acetic Anhydride): This combination serves as an effective nitrosating agent in dichloromethane (B109758) at room temperature, providing high yields under mild conditions. researchgate.net
NaNO₂ with Solid Acids: Reagents like p-toluenesulfonic acid (p-TSA), citric acid, or silica-supported sulfuric acid can be used in heterogeneous systems, which simplifies product isolation through filtration. jchr.orgnih.gov
The table below summarizes various nitrosating systems applicable for converting secondary amines to N-nitrosamines.
| Nitrosating System | Typical Solvent | Typical Temperature | Key Advantages |
|---|---|---|---|
| NaNO₂ / HCl (aq) | Water | 0-5 °C | Cost-effective, traditional method. |
| tert-Butyl Nitrite (TBN) | Solvent-free or DCM | Room Temp. or 45 °C | Mild, acid-free, high yield, excellent functional group tolerance. rsc.orgrsc.org |
| NaNO₂ / Acetic Anhydride | Dichloromethane (DCM) | Room Temperature | Mild conditions, high yields. researchgate.net |
| NaNO₂ / p-TSA | Dichloromethane (DCM) | Room Temperature | Heterogeneous, mild, easy workup. jchr.org |
| NaNO₂ / Wet SiO₂ / Acid | Dichloromethane (DCM) | Room Temperature | Heterogeneous system, easy product isolation. jchr.org |
Regioselectivity and Chemoselectivity in Nitrosation Processes
Regioselectivity is a critical consideration in the nitrosation of molecules with multiple potential reaction sites. In the case of 1-cyclopropylpiperazine, the molecule contains two distinct nitrogen atoms: a secondary amine (the -NH group) and a tertiary amine (the N-cyclopropyl group).
The N-nitrosation reaction is highly selective for secondary amines over tertiary amines under standard conditions. nih.gov Secondary amines are readily nitrosated to form stable N-nitrosamines. sci-hub.se Tertiary amines, on the other hand, typically require more forcing conditions to undergo a process called nitrosative dealkylation, which is a much slower reaction. sci-hub.se
Therefore, when 1-cyclopropylpiperazine is treated with a nitrosating agent, the reaction will occur exclusively at the more nucleophilic and sterically accessible secondary amine nitrogen. This high degree of regioselectivity ensures that the desired product, this compound, is formed without significant formation of byproducts resulting from reaction at the tertiary nitrogen. The chemoselectivity is also high, as the C-N bonds and the cyclopropyl ring are stable to most mild nitrosating agents.
Optimization of Reaction Conditions for Synthetic Efficiency and Product Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and the formation of impurities. Key parameters to consider include the choice of nitrosating agent, solvent, temperature, and stoichiometry.
Reagent and Stoichiometry: For direct nitrosation, a slight excess of sodium nitrite is typically used to ensure complete conversion of the amine. When using milder reagents like tert-butyl nitrite, the stoichiometry can be more finely controlled, often requiring only 1.0 to 1.5 equivalents of the nitrosating agent for high conversion. rsc.org
Temperature: Low temperatures (0-5 °C) are essential for classical nitrosation with NaNO₂/acid to prevent the decomposition of nitrous acid and minimize side reactions. google.com Milder, modern methods, such as those using TBN, can often be run effectively at room temperature, simplifying the experimental setup. rsc.org
Solvent and pH: The choice of solvent depends on the nitrosating system. Aqueous solutions are used for the classical method, while organic solvents like dichloromethane are common for milder, heterogeneous methods. researchgate.netjchr.org Maintaining the optimal pH is critical; for the NaNO₂/acid method, a pH between 3 and 4 is often optimal for the nitrosation of secondary amines.
Reaction Time: Reaction progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography (LC), to determine the point of maximum conversion and avoid potential degradation of the product with prolonged reaction times.
Chemical Purification Techniques for Isolation of this compound
Following the completion of the reaction, the crude this compound must be isolated and purified from unreacted starting materials, reagents, and any byproducts.
Work-up/Extraction: The initial purification step typically involves an aqueous work-up. For reactions in organic solvents, this may include washing the organic layer with water, a mild base (like sodium bicarbonate solution) to remove excess acid, and brine to remove residual water. The solvent is then removed under reduced pressure.
Chromatography: For high purity, column chromatography is the most effective method. mac-mod.com
Flash Chromatography: This is a common technique where the crude product is passed through a column of silica gel. A non-polar solvent system, such as a mixture of petroleum ether and acetone (B3395972) (e.g., 95:5), can be used to elute the product, separating it from more polar impurities.
High-Performance Liquid Chromatography (HPLC): For analytical or small-scale preparative work, reversed-phase HPLC using columns like C18 or those with unique polar chemistries can provide excellent separation of nitrosamines. waters.comrsc.org
Crystallization: If the final product is a solid with suitable solubility properties, recrystallization from an appropriate solvent system can be an effective final purification step to obtain a highly crystalline material. The formation of crystal defects during processing can sometimes influence the stability of related compounds. usp.org
The choice of purification method will depend on the scale of the synthesis and the required final purity of the this compound.
Chemical Reactivity and Transformation of 1 Cyclopropyl 4 Nitrosopiperazine
Reactions of the N-Nitroso Functional Group
The N-nitroso group (-N=O) is a versatile functional group known to participate in a variety of chemical reactions, including denitrosation, oxidation, reduction, and decomposition pathways.
Denitrosation Pathways under Chemical Conditions
Denitrosation, the removal of the nitroso group from the piperazine (B1678402) nitrogen, is a characteristic reaction of N-nitrosamines. This transformation can be initiated under various chemical conditions, primarily in acidic environments. The generally accepted mechanism for acid-catalyzed denitrosation involves protonation of the amino nitrogen, which facilitates the cleavage of the N-N bond. nih.gov The presence of nucleophiles such as bromide, thiocyanate, or thiourea (B124793) can accelerate this process. nih.gov
Aryl N-nitrosamines have been successfully denitrosated under mild conditions using ethanethiol (B150549) and p-toluenesulfonic acid, suggesting a potential pathway for the denitrosation of 1-cyclopropyl-4-nitrosopiperazine (B6172680). researchgate.net This method has been shown to be compatible with a variety of functional groups that are otherwise susceptible to reduction. researchgate.net
| Reagent/Condition | Description | Potential Outcome for this compound |
| Acidic conditions (e.g., HBr in acetic acid) | Promotes cleavage of the N-N bond. sci-hub.se | Formation of 1-cyclopropylpiperazine (B79534). |
| Acid with nucleophiles (e.g., Br⁻, SCN⁻, thiourea) | Catalyzes the denitrosation reaction. nih.gov | Accelerated formation of 1-cyclopropylpiperazine. |
| Ethanethiol and p-toluenesulfonic acid | Mild denitrosation via a trans-nitrosation strategy. researchgate.net | Formation of 1-cyclopropylpiperazine under gentle conditions. |
Oxidation and Reduction Chemistry of the N-Nitroso Moiety
The nitrogen atom of the N-nitroso group in this compound can exist in different oxidation states, allowing for both oxidation and reduction reactions.
Oxidation: N-nitrosamines can be oxidized to the corresponding N-nitramines (R₂N-NO₂). Reagents such as trifluoroperacetic acid are effective for this transformation. acs.org Electrochemical oxidation of N-nitrosodialkylamines in the presence of oxygen has been shown to yield N-nitramines and β-ketonitrosamines. jst.go.jp
Reduction: The reduction of the N-nitroso group can lead to the formation of the corresponding hydrazine (B178648) or the parent amine. The reduction of N-nitroso compounds can be achieved using various reducing agents. For instance, cytochrome P450 1A2 and NADPH-P450 reductase can catalyze the reduction of nitroso derivatives. nih.gov
| Transformation | Reagent/Condition | Potential Product |
| Oxidation | Trifluoroperacetic acid acs.org | 1-Cyclopropyl-4-nitropiperazine |
| Electrochemical Oxidation | Acetonitrile, dissolved oxygen jst.go.jp | 1-Cyclopropyl-4-nitropiperazine and other oxidized products |
| Reduction | Enzymatic (e.g., NADPH-P450 reductase) nih.gov | 1-Cyclopropyl-4-aminopiperazine or 1-cyclopropylpiperazine |
Thermal and Photolytic Decomposition Pathways in Solution
N-nitrosamines are known to be susceptible to decomposition upon exposure to heat and light.
Thermal Decomposition: The thermal stability of N-nitrosamines can be variable. freethinktech.com Studies on related compounds like N-nitrosopiperazine have shown that thermal decomposition can occur, and the rate is dependent on factors such as temperature and the composition of the solution. nih.gov For some nitroso derivatives of amides, heating leads to the formation of nitrogen gas. britannica.com
Photolytic Decomposition: N-nitrosamines undergo photolysis upon exposure to ultraviolet (UV) light. nih.govacs.org The photolytic decomposition of N-nitrosamines in aqueous solutions can proceed through several pathways, including homolytic cleavage of the N-N bond to form an aminium radical and nitric oxide. nih.govmdpi.com The rate and products of photolysis can be influenced by the pH of the solution. nih.gov In acidic aqueous solutions, photolysis tends to produce more nitrite (B80452) than nitrate, while the reverse is observed in alkaline conditions. nih.gov Long-wavelength UV light has also been shown to induce denitrosation, generating free radicals in the process. usu.edu
Reactivity of the Cyclopropyl (B3062369) Ring System
The cyclopropyl group, a three-membered carbocyclic ring, is characterized by significant ring strain, which influences its chemical reactivity. This strain makes the ring susceptible to opening under various conditions.
Ring-Opening Reactions and Associated Mechanisms
The high degree of strain in the cyclopropyl ring makes it prone to ring-opening reactions, which can proceed through different mechanisms depending on the reaction conditions and the nature of the substituents.
Electrophilic ring opening of trans-2-phenylcyclopropylamine hydrochloride has been observed to occur at the distal (C₂-C₃) bond in the presence of a superacid. nih.gov The reaction of N-cyclopropylamines with terminal alkynes, diynes, and eneynes can also lead to ring-opening. researchgate.net Furthermore, visible-light-driven photoredox catalysis can facilitate asymmetric [3 + 2] photocycloaddition reactions of N-aryl cyclopropylanilines with olefins, which involves a ring-opening step to form a radical cation intermediate. rsc.org
| Reaction Type | Conditions | Mechanism | Potential Outcome for this compound |
| Electrophilic Ring Opening | Superacid nih.gov | Formation of a dicationic intermediate. | Ring opening to form a piperazine derivative with a propyl chain. |
| Reaction with Alkynes/Olefins | Photoredox catalysis rsc.org | Radical cation intermediate formation. | Cycloaddition products with ring-opened cyclopropyl group. |
Reactions Involving C-H Bonds within the Cyclopropyl Group
The functionalization of C-H bonds, particularly on strained rings like cyclopropane (B1198618), is a powerful tool in synthetic chemistry.
Palladium-catalyzed C-H arylation of cyclopropanes has been achieved using a picolinamide (B142947) directing group, resulting in the formation of cis-substituted cyclopropylpicolinamides. acs.org Similarly, palladium(II)-catalyzed enantioselective C-H activation of cyclopropanes has been demonstrated for the synthesis of enantioenriched cis-substituted cyclopropanecarboxylic acids. nih.gov Asymmetric C-H functionalization of cyclopropanes can also be achieved using an isoleucine-NH₂ bidentate directing group in palladium(II)-catalyzed reactions. rsc.org These methods generally require a directing group to achieve high selectivity and reactivity. In the context of this compound, the piperazine nitrogen could potentially act as a directing group, although specific studies on this substrate are lacking.
Intermolecular and Intramolecular Chemical Interactions
The physical and chemical properties of this compound are influenced by a variety of non-covalent interactions.
Intermolecular Interactions:
Dipole-Dipole Interactions: The N-nitroso group imparts a significant dipole moment to the molecule due to the electronegativity difference between the nitrogen and oxygen atoms. nih.gov This leads to dipole-dipole attractions between molecules in the condensed phase.
Van der Waals Forces: Like all molecules, this compound experiences London dispersion forces, which increase with molecular size and surface area.
Hydrogen Bonding: While the parent molecule does not have any hydrogen bond donors, the oxygen atom of the nitroso group and the tertiary nitrogen atoms can act as hydrogen bond acceptors. In the presence of protic solvents or other molecules with N-H or O-H bonds, intermolecular hydrogen bonding can occur. ed.ac.ukresearchgate.net
Intramolecular Interactions:
Mechanistic Investigations of 1 Cyclopropyl 4 Nitrosopiperazine Reactions
Elucidation of Reaction Mechanisms in N-Nitrosamine Formation and Degradation
The formation of 1-cyclopropyl-4-nitrosopiperazine (B6172680), like other N-nitrosamines, typically involves the reaction of a secondary amine, in this case, 1-cyclopropylpiperazine (B79534), with a nitrosating agent. The most common nitrosating agent is nitrous acid (HNO₂), which is often formed in situ from a nitrite (B80452) salt (like sodium nitrite) under acidic conditions.
The generally accepted mechanism for N-nitrosamine formation proceeds through the following key steps:
Formation of the Nitrosating Agent: In acidic solution, nitrite ions are protonated to form nitrous acid.
Formation of the Active Nitrosating Species: Depending on the reaction conditions, nitrous acid can be further protonated and lose water to form the highly reactive nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃).
Nucleophilic Attack: The secondary amine, 1-cyclopropylpiperazine, acts as a nucleophile and attacks the electrophilic nitrosating species.
Deprotonation: A subsequent deprotonation step leads to the formation of the stable N-nitrosamine.
The degradation of N-nitrosamines can occur under various conditions, such as exposure to UV light or strong acids, and can proceed through different mechanistic pathways, often involving cleavage of the N-N bond.
While specific kinetic data for the formation of this compound is not extensively documented in publicly available literature, the kinetics of N-nitrosamine formation are generally well-understood. The rate of nitrosation of secondary amines is typically found to be dependent on the concentrations of both the amine and the nitrosating agent.
The rate law for the nitrosation of a secondary amine (R₂NH) is often expressed as:
Rate = k[R₂NH][nitrosating agent]
The rate constant, k, is highly dependent on the reaction conditions, including pH, temperature, and the nature of the solvent. For many secondary amines, the rate of nitrosation is maximal under weakly acidic conditions (pH ~3-4), where there is a sufficient concentration of the active nitrosating species without excessive protonation of the less reactive amine.
Table 1: Factors Influencing Reaction Rates of N-Nitrosamine Formation
| Factor | Effect on Reaction Rate | Rationale |
| pH | Optimal rate at weakly acidic pH | Balances the formation of the active nitrosating species and the availability of the unprotonated amine. |
| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction to proceed. |
| Amine Basicity | Slower for more basic amines | More basic amines are more likely to be protonated, reducing the concentration of the nucleophilic free amine. |
| Nitrite Concentration | Increases with nitrite concentration | Higher concentration of the precursor to the active nitrosating agent. |
The identification of transient intermediates is crucial for a complete understanding of a reaction mechanism. In the formation of N-nitrosamines, the protonated N-nitrosamine is a key intermediate.
A study on the nitrosation of N-cyclopropyl-N-alkylanilines provides valuable insight into potential intermediates in reactions involving a cyclopropyl (B3062369) group attached to a nitrogen atom. capes.gov.br This research suggests that the reaction can proceed through the formation of an amine radical cation, followed by a rapid opening of the cyclopropyl ring to generate an iminium ion with a carbon-centered radical. capes.gov.br This intermediate can then react further. While this study was on anilines, it highlights a potential reaction pathway for the cyclopropyl moiety in this compound under certain conditions.
In the context of nitrosocarbonyl compounds, transient intermediates like nitrosocarbonylbenzene have been trapped using dienes, demonstrating their existence in reaction pathways. rsc.org
The analysis of transition states provides insight into the energy barriers of a reaction. For the nucleophilic attack of 1-cyclopropylpiperazine on the nitrosonium ion, the transition state would involve the partial formation of the N-N bond. The geometry and energy of this transition state are influenced by steric and electronic factors of both the amine and the nitrosating agent. The presence of the cyclopropyl group may introduce unique steric and electronic effects that could influence the stability of the transition state compared to other N-alkyl substituents.
Computational chemistry methods are often employed to model these transition states and to calculate the activation energies of the reaction steps, providing a theoretical framework for understanding the reaction kinetics.
Influence of Solvent Properties on Chemical Reactivity
Solvent properties can significantly impact the rates and mechanisms of chemical reactions. For the formation of N-nitrosamines, the polarity and hydrogen-bonding capability of the solvent are particularly important.
A study on the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine (B6355638) in various aprotic solvents demonstrated that the reaction rate can be influenced by the solvent's ability to stabilize the transition state. rsc.org In solvents that are hydrogen-bond donors (HBD), the departure of the leaving group can be assisted, potentially altering the rate-determining step of the reaction. rsc.org
In the context of this compound formation, a polar solvent would be expected to stabilize the charged intermediates and transition states, potentially accelerating the reaction. The ability of the solvent to act as a hydrogen-bond donor or acceptor can also play a role in solvating the reactants and intermediates, thereby influencing the reaction pathway.
pH-Dependent Reaction Pathways and Equilibria
The formation of N-nitrosamines is well-known to be highly pH-dependent. The key equilibrium influenced by pH is the formation of nitrous acid from nitrite and the subsequent formation of the active nitrosating species.
At very low pH, the concentration of the active nitrosating species (like the nitrosonium ion) is high, but the concentration of the unprotonated, nucleophilic secondary amine is low. Conversely, at higher pH, the concentration of the free amine is high, but the formation of the active nitrosating species is disfavored. This interplay results in a characteristic bell-shaped pH-rate profile for many N-nitrosation reactions, with the maximum rate typically occurring in the pH range of 3 to 4.
The specific pKa of 1-cyclopropylpiperazine would determine the exact pH at which the optimal balance between the reactive amine and the active nitrosating species is achieved.
Isotope Effects in Mechanistic Probes
Isotope effects can be a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. A primary kinetic isotope effect (KIE) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step.
For instance, a study on the enzymatic cyclopropanation by cyclopropane (B1198618) fatty acid synthase utilized a primary tritium (B154650) kinetic isotope effect to demonstrate that a deprotonation step is partially rate-determining. nih.gov While this study is on a different system, it exemplifies the utility of isotope effects.
In the study of this compound reactions, substituting a hydrogen atom on the cyclopropyl ring or on the piperazine (B1678402) ring with deuterium (B1214612) could provide insight into whether C-H bond cleavage is involved in any rate-determining steps of its formation or degradation. The absence of a significant KIE would suggest that the particular C-H bond is not broken in the rate-determining step.
Spectroscopic and Chromatographic Characterization in Research Contexts
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment in Reaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of molecules like 1-cyclopropyl-4-nitrosopiperazine (B6172680). In the context of its synthesis or subsequent chemical transformations, ¹H and ¹³C NMR would provide detailed information about the molecular framework.
The ¹H NMR spectrum is expected to show distinct signals for the cyclopropyl (B3062369) and piperazine (B1678402) ring protons. The protons on the cyclopropyl group would appear as a complex multiplet in the upfield region, characteristic of strained ring systems. The piperazine ring protons would exhibit signals corresponding to the two distinct chemical environments on either side of the nitrogen atoms. The integration of these signals would confirm the ratio of protons in the molecule.
¹³C NMR spectroscopy would complement the proton data by providing the number of unique carbon atoms and their chemical environments. The spectrum would show characteristic peaks for the cyclopropyl carbons and the carbons of the piperazine ring. The presence of the nitroso group (N-N=O) would influence the chemical shifts of the adjacent carbon atoms in the piperazine ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Chemical Transformations
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, these methods are crucial for confirming the presence of the key nitroso and piperazine functionalities, especially during its synthesis or in studies of its degradation.
The IR spectrum of this compound would display characteristic absorption bands. A prominent band would be observed for the N-N=O stretching vibration, typically appearing in the region of 1430-1490 cm⁻¹. The C-N stretching vibrations of the piperazine ring would also be evident.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the cyclopropyl and piperazine rings would be readily observable.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Progress Monitoring
Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to monitor the progress of reactions involving this compound. The nitroso group is a chromophore that absorbs UV or visible light at a specific wavelength. The formation or consumption of this compound during a chemical reaction can be tracked by measuring the change in absorbance at its λmax. This allows for the determination of reaction kinetics and endpoints. While specific absorption maxima for this compound are not widely reported, related nitrosamines exhibit characteristic UV absorption profiles that are useful for quantitative analysis.
Mass Spectrometry Techniques for Product Identification and Mechanistic Insights
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound, as well as for identifying products and intermediates in reaction studies.
High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of a molecule. For this compound, with a molecular formula of C₇H₁₃N₃O, the expected exact mass would be determined and compared to the measured mass. uni.luaaronchem.com This technique is critical for distinguishing between compounds with the same nominal mass but different elemental formulas, thus providing definitive confirmation of the compound's identity.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) is employed to gain structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. In the analysis of this compound, the molecular ion ([M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern would reveal characteristic losses, such as the loss of the nitroso group (•NO) or fragmentation of the piperazine and cyclopropyl rings. These fragmentation pathways provide valuable insights into the connectivity of the molecule, confirming its structure. This technique is particularly useful in distinguishing isomers and identifying unknown products in complex mixtures.
Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.
Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with a suitable detector (e.g., UV or MS), is the method of choice for the analysis of non-volatile compounds like this compound. fda.gov.twmdpi.com The choice of stationary phase (e.g., C18) and mobile phase composition is optimized to achieve efficient separation. fda.gov.twmdpi.com These methods are widely used in quality control to quantify the purity of the synthesized compound and to detect and quantify any related impurities. fda.gov.twmdpi.com
Gas chromatography (GC) could also be applicable, potentially after derivatization, for the analysis of this compound, provided it has sufficient volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of nitrosamine (B1359907) impurities, including Nitrosamine Drug Substance-Related Impurities (NDSRIs). youtube.com Its versatility allows for the separation of a wide array of compounds, and when paired with highly sensitive detectors, it provides the low limits of quantification (LOQ) required to meet stringent regulatory guidelines. lcms.czsepscience.com
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently regarded as the gold standard for quantifying all types of nitrosamines due to its exceptional sensitivity and selectivity. lcms.cz The development of LC-MS/MS methods is crucial for accurately determining nitrosamine content at or below regulatory thresholds. For many nitrosamines, electrospray ionization (ESI) is a suitable technique, particularly for more complex NDSRIs, while atmospheric pressure chemical ionization (APCI) can be effective for simpler, low-mass nitrosamines. lcms.cz
While specific validated methods for this compound are not extensively detailed in published literature, the analytical approaches are well-established through methods developed for structurally related compounds, such as other piperazine-based nitrosamines and general nitrosamine impurities. Reversed-phase HPLC is the most common separation mode. amazonaws.comscirp.org For more polar nitrosamines, Hydrophilic Interaction Liquid Chromatography (HILIC) offers an effective alternative separation mechanism. scholaris.ca
Detection by UV is possible, often around 231-254 nm, but it may lack the required sensitivity for trace-level quantification without pre- or post-column derivatization. amazonaws.comscirp.orgnih.gov Therefore, mass spectrometry detectors, including tandem quadrupole (MS/MS) and high-resolution mass spectrometry (HRMS), are preferred. sigmaaldrich.comfda.gov HRMS methods are particularly powerful, offering the ability to detect various nitrosamine impurities with LOQs as low as 0.005 ppm. fda.gov
The table below summarizes various HPLC and LC-MS methods used for the analysis of related nitrosamine compounds, illustrating the typical conditions that would be adapted for this compound.
Table 1: Examples of HPLC and LC-MS/MS Research Findings for Nitrosamine Analysis This table is interactive. You can sort and filter the data.
| Analyte(s) | Matrix / Sample Type | Chromatographic Column | Mobile Phase / Elution | Detector & Limit of Quantification (LOQ) | Reference |
|---|---|---|---|---|---|
| N-Nitrosodimethylamine (NDMA), N-Nitrosodiethylamine (NDEA), N-Nitrosodiisopropylamine (NDIPA) | Losartan (API) | Inertsil ODS 3V (250mm × 4.6mm, 5.0µm) | Water:Methanol (60:40 v/v), Isocratic | UV | amazonaws.com |
| N-nitrosopiperazine | Treated Wastewater | Waters XBridge BEH Amide (100 × 3.0 mm, 2.5 µm) | Gradient with Ammonium formate (B1220265), ethanol (B145695), and formic acid in water (A) and Acetonitrile with ethanol and formic acid (B) | Triple Quadrupole MS (+ESI, MRM) MLOQ: 0.25 µg/L | scholaris.ca |
| 1-methyl-4-nitrosopiperazine (B99963) (MNP) | Rifampin Drug Products | Not Specified | Not Specified | LC-MS/MS LOD: 0.15 ppm | mdpi.com |
| 1-methyl-4-nitrosopiperazine (MNP) | Rifampin Drug Substance | Poroshell 120 Phenyl Hexyl (2.7 μm, 4.6 mm i.d. × 10 cm) | Gradient with Ammonium formate in water pH 9.0 (A) and Methanol (B) | LC-MS/MS | fda.gov.tw |
Gas Chromatography (GC) for Volatile Product Analysis
Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and semi-volatile nitrosamines. nih.gov Due to the low detection levels required, GC is almost always paired with a mass spectrometer (GC-MS or GC-MS/MS). researchgate.netrestek.com For pharmaceutical analysis, two primary sample introduction techniques are used: direct liquid injection and headspace sampling. restek.com While direct injection is straightforward, headspace analysis is often preferred as it introduces less sample matrix into the system, leading to cleaner chromatograms and reduced instrument maintenance.
A particularly advanced and sensitive technique is full evaporation static headspace gas chromatography (FE-SHSGC). nih.goveuropeanpharmaceuticalreview.com This method can serve as a universal approach for testing semi-volatile nitrosamines across various drug products. nih.govnih.gov By eliminating the headspace-liquid partition equilibrium, FE-SHSGC significantly improves sensitivity, achieving quantitation limits in the parts-per-billion (ppb) range, which is a notable improvement over some LC-MS methods. nih.gov This approach also simplifies sample preparation, as it allows for the direct extraction of nitrosamines from a solid sample. nih.gov
To prevent analytical artifacts, such as the in situ formation of nitrosamines at high temperatures in the GC inlet, inhibitors like pyrogallol (B1678534) and phosphoric acid can be added to the sample diluent. europeanpharmaceuticalreview.comnih.gov Detection is commonly achieved with highly selective and sensitive detectors like a triple quadrupole mass spectrometer or a Nitrogen Phosphorous Detector (NPD). nih.govyoutube.com A fast GC-MS method has been validated for the quantitative determination of a wide range of low molecular weight nitrosamines, including 1-Methyl-4-nitrosopiperazine (MeNP), demonstrating the technique's suitability for screening APIs and drug products in short analysis times. nih.gov
The following table details research findings and typical conditions for the GC-based analysis of various nitrosamines, which are applicable for the analysis of this compound.
Table 2: Examples of GC-MS Research Findings for Nitrosamine Analysis This table is interactive. You can sort and filter the data.
| Analyte(s) | Technique | Chromatographic Column | Key GC Conditions | Detector & Sensitivity | Reference |
|---|---|---|---|---|---|
| NDMA, NDEA, NDIPA, NEIPA | Headspace GC-MS | Not specified | Not specified | MS LODs in the range of 0.1 ppm | researchgate.net |
| N-Nitrosodimethylamine (NDMA) | FE-SHSGC-NPD | Not specified | Sample in 10 mL headspace vial | Nitrogen Phosphorous Detector (NPD) QL: 0.25 ppb | nih.gov |
| Multiple Nitrosamines | Direct Injection GC-MS/MS | Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm) | Oven: 40 °C (1 min), ramp to 240 °C | Triple Quadrupole MS LODs: < 3 ppb for most analytes | restek.com |
| 12 Low Molecular Weight Nitrosamines (incl. MeNP) | Fast GC-MS | Not specified | Not specified | MS | nih.gov |
Table of Compound Names
| Abbreviation / Trivial Name | Systematic Name |
| This compound | This compound |
| 1-Methyl-4-nitrosopiperazine | 1-Methyl-4-nitrosopiperazine |
| MeNP | 1-Methyl-4-nitrosopiperazine |
| N-nitrosopiperazine | 1-Nitrosopiperazine |
| NDMA | N-Nitrosodimethylamine |
| NDEA | N-Nitrosodiethylamine |
| NDIPA | N-Nitrosodiisopropylamine |
| NEIPA | N-Nitrosoethylisopropylamine |
| NDBA | N-Nitrosodibutylamine |
| NMBA | N-Nitroso-N-methyl-4-aminobutyric acid |
| NDSRI | Nitrosamine Drug Substance-Related Impurity |
| API | Active Pharmaceutical Ingredient |
Theoretical and Computational Studies of 1 Cyclopropyl 4 Nitrosopiperazine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic nature and stability of a molecule. For 1-cyclopropyl-4-nitrosopiperazine (B6172680), methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure. These calculations could determine key energetic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.
A study on various N-nitro and N-nitroso derivatives of piperazine (B1678402) highlighted a correlation between the N-N bond strength, the pyramidality of the nitrogen atom in the piperazine ring, and the HOMO-LUMO energy gap. For this compound, the electron-donating nature of the cyclopropyl (B3062369) group would likely influence the electron density distribution across the piperazine ring and the nitroso group, thereby affecting the HOMO and LUMO energy levels.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Indicates the molecule's capacity to donate electrons. |
| LUMO Energy | ~ -0.5 eV | Indicates the molecule's capacity to accept electrons. |
| HOMO-LUMO Gap | ~ 6.0 eV | Reflects the molecule's chemical reactivity and stability. |
| Dipole Moment | ~ 3.5 D | Provides insight into the molecule's polarity and intermolecular interactions. |
Conformational Analysis and Molecular Geometries
The three-dimensional structure of this compound is crucial for its chemical behavior. Conformational analysis would reveal the most stable arrangements of its atoms in space. The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the presence of the cyclopropyl and nitroso substituents introduces complexity.
The orientation of the cyclopropyl group relative to the piperazine ring and the conformation of the N-nitroso group are of particular interest. It is expected that the cyclopropyl group would prefer an equatorial position on the piperazine chair to minimize steric hindrance. The N-nitroso group introduces a degree of planarization to the nitrogen atom it is attached to. The rotational barrier around the N-N bond of the nitroso group would also be a key parameter determined through conformational analysis.
Table 2: Predicted Geometrical Parameters of this compound (Chair Conformation)
| Parameter | Predicted Value | Description |
| N-N Bond Length (Nitroso) | ~ 1.35 Å | The length of the bond between the piperazine nitrogen and the nitroso nitrogen. |
| N-O Bond Length | ~ 1.22 Å | The length of the bond between the nitroso nitrogen and the oxygen atom. |
| C-N-C Bond Angle (Piperazine) | ~ 110° | The bond angle within the piperazine ring. |
| Dihedral Angle (Cyclopropyl) | Equatorial | The preferred orientation of the cyclopropyl group on the piperazine ring. |
Note: The values in this table are estimations based on known geometries of N-nitrosopiperazines and cyclopropyl-containing molecules. Precise values would require specific computational modeling.
Prediction of Reactivity and Reaction Pathways via Computational Modeling
Computational modeling can predict how this compound is likely to react with other chemical species. By mapping the molecule's electrostatic potential (ESP), regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be identified. The nitroso group's oxygen atom is expected to be a site of high electron density, making it a potential site for electrophilic attack. Conversely, the hydrogen atoms on the cyclopropyl and piperazine rings would be potential sites for radical abstraction.
Furthermore, computational models can simulate reaction mechanisms, for instance, the activation of the N-nitroso group under acidic conditions, which is a common reaction pathway for nitrosamines leading to the formation of diazonium ions. Theoretical calculations can determine the activation energies for such reactions, providing insight into their feasibility and rates. Studies on related nitrosopiperazines suggest that the thermochemical stability is influenced by the strength of the N-N bond.
Molecular Dynamics Simulations for Chemical Behavior in Different Environments
Molecular dynamics (MD) simulations can model the behavior of this compound over time in different environments, such as in various solvents. These simulations provide a dynamic picture of the molecule's conformational flexibility, its interactions with solvent molecules, and its diffusion characteristics.
In an aqueous environment, MD simulations would likely show the formation of hydrogen bonds between water molecules and the oxygen atom of the nitroso group. The hydrophobic cyclopropyl group would influence the molecule's solvation shell. By analyzing the trajectory of the molecule and its surrounding solvent molecules, properties such as the radial distribution function can be calculated, offering a detailed view of the solvation structure. This understanding is crucial for predicting the compound's solubility and transport properties in biological systems.
Advanced Synthetic Applications and Chemical Derivatization
1-Cyclopropyl-4-nitrosopiperazine (B6172680) as an Intermediate in Multi-step Organic Synthesis
This compound is a significant intermediate primarily in the synthesis of pharmaceutically active compounds. Its most common and critical application is its conversion to 1-cyclopropyl-4-aminopiperazine. This transformation is typically achieved through the reduction of the nitroso group, a reaction that opens the door to a multitude of further synthetic elaborations. The resulting primary amine is a versatile nucleophile, readily participating in reactions to form amides, ureas, sulfonamides, and other functionalities commonly found in drug molecules.
A prominent example of the utility of this intermediate is in the synthesis of certain quinolone antibiotics. For instance, the synthesis of compounds structurally related to ciprofloxacin, a broad-spectrum antibiotic, can utilize a 1-cyclopropylpiperazine (B79534) moiety. The core structure, 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, is a key component of this class of antibiotics. nih.govmanchesterorganics.com The synthesis involves the nucleophilic substitution of a halogen on the quinolone ring system by the secondary amine of 1-cyclopropylpiperazine. The initial step to obtain this crucial piperazine (B1678402) derivative often starts from its nitroso precursor.
The general synthetic sequence can be outlined as follows:
Reduction of the Nitroso Group: this compound is reduced to 1-cyclopropyl-4-aminopiperazine. This is a standard transformation for which various reducing agents can be employed.
Formation of 1-Cyclopropylpiperazine: The resulting 1-cyclopropyl-4-aminopiperazine can be converted to 1-cyclopropylpiperazine.
Coupling with the Quinolone Core: 1-Cyclopropylpiperazine is then reacted with a suitable quinolone precursor, such as 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, to yield the final antibiotic structure. sigmaaldrich.com
Another area where 1-cyclopropylpiperazine derivatives are of high interest is in the development of Glycogen Synthase Kinase-3β (GSK-3β) inhibitors. GSK-3β is a key enzyme implicated in various diseases, including neurodegenerative disorders and diabetes. The synthesis of potent GSK-3β inhibitors often incorporates a piperazine scaffold to modulate solubility and target engagement. While specific examples starting directly from this compound are not extensively detailed in publicly available literature, the use of 1-cyclopropylpiperazine as a building block in the synthesis of novel GSK-3β inhibitors with an imidazopyridine core has been reported. nih.govnih.gov The synthesis of these inhibitors would follow a similar logic, involving the initial preparation of 1-cyclopropylpiperazine from its nitroso derivative, followed by coupling with the appropriate heterocyclic core.
Table 1: Key Intermediates in Multi-step Synthesis
| Intermediate | Precursor | Key Transformation | Application |
|---|---|---|---|
| 1-Cyclopropyl-4-aminopiperazine | This compound | Reduction of nitroso group | Precursor to 1-cyclopropylpiperazine |
| 1-Cyclopropylpiperazine | 1-Cyclopropyl-4-aminopiperazine | Removal of the amino group | Building block for quinolone antibiotics and other APIs |
| 7-(4-Cyclopropylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 1-Cyclopropylpiperazine and a functionalized quinolone | Nucleophilic aromatic substitution | Core structure of certain fluoroquinolone antibiotics |
| Imidazopyridine-based GSK-3β inhibitors | 1-Cyclopropylpiperazine and an imidazopyridine core | Amide bond formation or other coupling reactions | Potential therapeutics for neurodegenerative diseases |
Chemical Derivatization Strategies for Novel Compound Synthesis
The this compound scaffold offers several avenues for chemical derivatization to generate libraries of novel compounds for biological screening. The primary sites for modification are the piperazine ring nitrogens and, to a lesser extent, the cyclopropyl (B3062369) group.
N-Arylation and N-Alkylation of the Piperazine Core:
Following the reduction of the nitroso group and subsequent conversion to 1-cyclopropylpiperazine, the secondary amine at the 4-position becomes a prime site for derivatization. Standard N-arylation and N-alkylation reactions can be employed to introduce a wide variety of substituents.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the N-arylation of piperazines. organic-chemistry.org This allows for the introduction of substituted aryl and heteroaryl rings, which can significantly influence the pharmacological properties of the resulting molecules. The reaction of 1-cyclopropylpiperazine with a range of aryl halides or triflates can generate a library of N-aryl-1-cyclopropylpiperazine derivatives.
N-Alkylation: The nucleophilic secondary amine of 1-cyclopropylpiperazine readily reacts with a variety of electrophiles, such as alkyl halides, epoxides, and aldehydes (via reductive amination), to yield N-alkylated derivatives. This strategy is commonly used to introduce flexible side chains or to link the piperazine moiety to other pharmacophores.
Functionalization of the Piperazine Ring Carbons (C-H Functionalization):
While less common, the direct functionalization of the C-H bonds of the piperazine ring represents a more advanced strategy for derivatization. Recent advances in transition-metal-catalyzed C-H activation have made it possible to introduce substituents at the carbon atoms of the piperazine ring, offering access to novel chemical space. nih.gov These reactions can be directed to specific positions on the ring, providing a level of control that is difficult to achieve through traditional methods.
Modification of the Cyclopropyl Group:
The cyclopropyl group is generally more stable and less reactive than the piperazine moiety. However, under specific conditions, reactions involving the cyclopropyl ring could be envisioned, although this is a less explored area for this particular scaffold.
Table 2: Chemical Derivatization Strategies
| Derivatization Strategy | Reaction Type | Functional Group Modified | Potential Products |
|---|---|---|---|
| N-Arylation | Buchwald-Hartwig amination | N4-position of piperazine | N-Aryl-1-cyclopropylpiperazines |
| N-Alkylation | Nucleophilic substitution, Reductive amination | N4-position of piperazine | N-Alkyl-1-cyclopropylpiperazines |
| C-H Functionalization | Transition-metal catalysis | C-H bonds of piperazine ring | C-Substituted 1-cyclopropylpiperazines |
Stereoselective and Regioselective Considerations in Subsequent Transformations
When this compound or its derivatives are used in multi-step syntheses, controlling the stereochemistry and regiochemistry of subsequent reactions is crucial for obtaining the desired biologically active isomer.
Stereoselectivity:
The introduction of new chiral centers during the derivatization of the 1-cyclopropylpiperazine scaffold requires careful consideration of stereoselectivity. For instance, if a substituent is introduced at one of the carbon atoms of the piperazine ring, this can create a new stereocenter. The use of chiral catalysts or auxiliaries can be employed to control the stereochemical outcome of such reactions, leading to the selective formation of one enantiomer or diastereomer over the other.
While there is limited specific literature on the stereoselective functionalization of 1-cyclopropylpiperazine itself, the principles of asymmetric synthesis applied to other piperidine (B6355638) and piperazine systems are relevant. For example, rhodium-catalyzed C-H functionalization of N-Boc-piperidine has been shown to proceed with high diastereoselectivity. nih.gov Similar strategies could potentially be adapted for the stereoselective synthesis of substituted 1-cyclopropylpiperazine derivatives.
Regioselectivity:
Regioselectivity becomes important when there are multiple potential reaction sites. In the context of the 1-cyclopropylpiperazine scaffold, this primarily relates to the selective functionalization of one of the two nitrogen atoms or one of the carbon atoms of the piperazine ring.
N-Functionalization: In 1-cyclopropylpiperazine, the two nitrogen atoms are not equivalent. The nitrogen bearing the cyclopropyl group is a tertiary amine, while the other is a secondary amine. This inherent difference in reactivity allows for highly regioselective functionalization at the secondary amine.
C-H Functionalization: Achieving regioselectivity in the C-H functionalization of the piperazine ring can be more challenging. The presence of the N-cyclopropyl group and any substituent on the other nitrogen will influence the electronic and steric environment of the C-H bonds, potentially directing incoming reagents to a specific position. The choice of catalyst and directing groups is critical in controlling the regiochemical outcome of such transformations. For example, in other heterocyclic systems, the position of C-H activation can be controlled by the choice of the N-protecting group and the catalyst. rsc.orgnih.gov
Degradation and Stability Studies in Non Biological Systems
Photochemical Degradation Pathways in Solution
The stability of N-nitroso compounds when exposed to light is a critical parameter. Studies on analogous compounds, such as N-nitrosopiperazine, indicate a susceptibility to photodegradation.
Research Findings: Aqueous solutions of N-nitrosopiperazine have been shown to degrade slowly when exposed to broad-band UV light. nih.gov The photochemical decomposition of N-nitrosamines in acidic solution is understood to proceed via the cleavage of the nitrogen-nitrogen bond. This process, known as denitrosation, results in the removal of the nitroso group. For 1-Cyclopropyl-4-nitrosopiperazine (B6172680), this would lead to the formation of its parent amine, 1-Cyclopropylpiperazine (B79534).
| Stressor | Condition | Observed Effect on N-Nitrosopiperazines | Potential Degradation Product(s) |
|---|---|---|---|
| UV Light | Aqueous Solution | Slow degradation observed. nih.gov | 1-Cyclopropylpiperazine |
Hydrolytic Stability under Varying Chemical Conditions
Hydrolysis studies evaluate the stability of a compound in aqueous solutions at different pH values. Typically, these studies expose the compound to acidic, neutral, and basic conditions.
Research Findings: Specific hydrolytic stability data for this compound is not readily available. However, the general procedure for forced degradation involves testing at acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions to determine if the molecule is susceptible to acid or base-catalyzed hydrolysis. researchgate.net For many N-nitroso compounds, stability is highly dependent on pH. Some demonstrate greater stability in acidic media, while others may degrade under these conditions. Acid-catalyzed denitrosation is a known degradation pathway for some nitrosamines.
| Stressor | Typical Conditions | Potential Degradation Pathways |
|---|---|---|
| Acid | Aqueous HCl | Acid-catalyzed hydrolysis/denitrosation |
| Base | Aqueous NaOH | Base-catalyzed hydrolysis |
| Neutral | Water | Neutral hydrolysis |
Thermal Decomposition Processes and Product Identification
Investigating thermal stability is essential to understand how the compound behaves at elevated temperatures, which can be relevant to manufacturing and storage conditions.
Research Findings: Studies on aqueous N-nitrosopiperazine have shown that it is thermally stable at temperatures up to 150°C. nih.gov More detailed investigations into the thermal decomposition of N-mononitrosopiperazine in aqueous piperazine (B1678402) solutions between 100 to 165 °C found that the decomposition follows pseudo-first-order kinetics. researchgate.net The rate of decomposition exhibits Arrhenius temperature dependence with a calculated activation energy of 94 kJ/mol. researchgate.net The process is influenced by the concentration of piperazine and CO2 loading. researchgate.net The primary decomposition pathway involves the cleavage of the N-NO bond, leading to the formation of the denitrosated piperazine. Collision-induced dissociation experiments confirm that the fragmentation of protonated N-nitrosopiperazine can result in the loss of a nitroso group (NO) or nitrosyl hydride ([H,N,O]). nih.gov
| Stressor | Condition | Observed Stability of N-Nitrosopiperazines | Potential Degradation Product(s) |
|---|---|---|---|
| Heat | Aqueous solution, up to 150°C | Generally stable, but decomposition occurs at higher temperatures following first-order kinetics. nih.govresearchgate.net | 1-Cyclopropylpiperazine |
Oxidative Degradation in Chemical Matrices
Oxidative degradation studies assess the susceptibility of a compound to oxidation, often using reagents like hydrogen peroxide.
Research Findings: Specific studies on the oxidative degradation of this compound are not detailed in the reviewed literature. However, research on the related compound 1-methyl-4-nitrosopiperazine (B99963) (MNP) has identified it as a by-product of the oxidative degradation of the drug rifampicin. nih.gov This indicates that the piperazine ring system can be involved in oxidative processes. The study also noted that the presence of antioxidants could help control the levels of MNP, suggesting a general sensitivity of such compounds to oxidation. nih.gov Forced degradation protocols for pharmaceuticals routinely employ oxidative stress conditions, such as exposure to hydrogen peroxide, to probe for potential liabilities. researchgate.netnih.gov
| Stressor | Typical Reagent | Potential Degradation Pathway | Notes |
|---|---|---|---|
| Oxidation | Hydrogen Peroxide (H₂O₂) | Oxidation of the piperazine ring or other susceptible moieties. | Controlling oxidation with antioxidants may enhance stability. nih.gov |
Future Directions in the Chemical Research of 1 Cyclopropyl 4 Nitrosopiperazine
Exploration of Novel Chemical Reactivity and Transformation Pathways
The inherent reactivity of the N-nitroso group, coupled with the structural features of the cyclopropyl (B3062369) and piperazine (B1678402) moieties, suggests a rich and largely unexplored chemical landscape for 1-Cyclopropyl-4-nitrosopiperazine (B6172680). Future research will likely focus on several key areas of transformation.
One promising avenue is the investigation of reactions that proceed via the electrophilic character of the nitroso group. acs.org Reactions with various nucleophiles could lead to a diverse array of functionalized piperazine derivatives. For instance, reaction with organometallic reagents could introduce new carbon-carbon bonds, expanding the molecular complexity. Another area of interest is the photolytic cleavage of the N-N bond, which is a known reaction for N-nitrosamines. acs.org This could provide a pathway to generate cyclopropylpiperazine-based radicals, which could then be trapped with various radical acceptors to form novel adducts.
Furthermore, the cyclopropyl group itself presents unique opportunities for chemical manipulation. Ring-opening reactions under specific conditions could yield linear or rearranged piperazine derivatives with distinct properties. The stability and reactivity of this strained ring in the context of the N-nitrosopiperazine core is a subject ripe for investigation.
| Transformation Type | Potential Reagents | Expected Product Class |
| Nucleophilic Addition | Grignard reagents, Organolithium compounds | C-Functionalized piperazines |
| Photolytic Cleavage | UV light | Cyclopropylpiperazinyl radicals |
| Cyclopropyl Ring Opening | Transition metal catalysts, Acid/Base | Linear/rearranged piperazine derivatives |
| Reduction of Nitroso Group | Catalytic hydrogenation (Pd/C, Pt/C) | 1-Cyclopropylpiperazine (B79534) |
| Oxidation of Nitroso Group | Oxidizing agents | N-Nitro-1-cyclopropylpiperazine |
This table presents hypothetical reaction pathways for this compound based on the known reactivity of related compounds.
Development of Greener Synthetic Methodologies for its Preparation
Traditional methods for the synthesis of N-nitrosamines often involve the use of harsh reagents and generate significant waste. rsc.org A key future direction for this compound research is the development of more environmentally friendly and sustainable synthetic protocols.
One approach is the exploration of solvent-free reaction conditions. Research has shown that the synthesis of various N-nitroso compounds can be achieved using reagents like tert-butyl nitrite (B80452) (TBN) without the need for a solvent, leading to high yields and simplified purification. rsc.orgrsc.org Applying this methodology to the nitrosation of 1-cyclopropylpiperazine could significantly reduce the environmental impact of its synthesis.
Another green approach involves the use of milder and more selective nitrosating agents. The development of solid-supported reagents or catalytic systems for nitrosation could minimize the use of corrosive acids and facilitate easier product isolation. organic-chemistry.org Furthermore, exploring enzymatic or biocatalytic methods for the synthesis of the piperazine precursor or the final N-nitroso compound represents a long-term goal for sustainable production.
| Synthetic Approach | Key Features | Potential Advantages |
| Solvent-Free Synthesis | Use of reagents like tert-butyl nitrite | Reduced solvent waste, easier purification, potentially higher yields. rsc.orgrsc.org |
| Solid-Supported Reagents | Nitrosating agents immobilized on a solid support | Ease of separation, reduced corrosion, potential for reagent recycling. organic-chemistry.org |
| Biocatalysis | Use of enzymes for specific transformations | High selectivity, mild reaction conditions, reduced environmental impact. |
This table outlines potential greener synthetic strategies for this compound.
Advanced Computational Modeling for Complex Reaction Systems
Computational chemistry offers a powerful tool to investigate the intricate details of reaction mechanisms and predict the properties of molecules like this compound. Future research will undoubtedly leverage advanced computational modeling to gain deeper insights into its behavior.
Density Functional Theory (DFT) calculations can be employed to study the geometric and electronic structure of the molecule, including the conformational isomers arising from the rotation around the N-N bond. researchgate.netmdpi.com Such studies can help in understanding the relative stabilities of different conformers and their potential impact on reactivity. researchgate.net
Furthermore, computational modeling can be used to elucidate the mechanisms of the transformation pathways discussed in section 9.1. By mapping the potential energy surfaces of various reactions, researchers can identify transition states, calculate activation barriers, and predict product distributions. nih.govresearchgate.net This information is invaluable for optimizing reaction conditions and designing new synthetic strategies. For instance, modeling the photolytic cleavage of the N-N bond could provide insights into the excited state dynamics and the subsequent reactivity of the generated radical species. acs.org
| Computational Method | Research Focus | Potential Insights |
| Density Functional Theory (DFT) | Geometric and electronic structure, conformational analysis. researchgate.netmdpi.com | Relative stability of isomers, charge distribution, frontier molecular orbitals. |
| Transition State Theory | Reaction mechanism elucidation. nih.gov | Activation energies, reaction pathways, prediction of product selectivity. researchgate.net |
| Molecular Dynamics (MD) | Solvation effects, conformational dynamics | Understanding the role of the solvent in reactivity, exploring accessible conformations. |
This table highlights the application of computational methods to study this compound.
Integration with Flow Chemistry and Automated Synthesis Techniques
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better process control, and enhanced scalability. researchgate.net The integration of this compound synthesis with flow chemistry and automated techniques is a critical future direction for its efficient and reliable production.
Flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly important for potentially hazardous reactions like nitrosation. mdpi.com The small reaction volumes in flow systems can mitigate the risks associated with exothermic events. A simplified one-step synthesis of monosubstituted piperazine derivatives has been successfully adapted to a flow microwave reactor, suggesting a promising route for the synthesis of the 1-cyclopropylpiperazine precursor. mdpi.comnih.gov
Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for the synthesis of this compound. researchgate.netacs.org This high-throughput approach can significantly accelerate the development of robust and efficient synthetic methods. The combination of flow chemistry and automation could enable the on-demand synthesis of this compound with high purity and reproducibility.
| Technology | Application in the Synthesis of this compound | Key Benefits |
| Flow Chemistry | Continuous synthesis of the 1-cyclopropylpiperazine precursor and the final N-nitroso compound. mdpi.comresearchgate.net | Improved safety, precise process control, enhanced scalability, better heat and mass transfer. researchgate.net |
| Automated Synthesis | High-throughput screening of reaction conditions for synthesis optimization. researchgate.netacs.org | Accelerated process development, rapid identification of optimal conditions, increased efficiency. |
| In-line Analytics | Real-time monitoring of reaction progress and product purity. | Immediate feedback for process control, ensures consistent product quality. |
This table illustrates the potential benefits of integrating modern chemical technologies into the synthesis of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and optimization strategies for 1-Cyclopropyl-4-nitrosopiperazine?
- Methodological Answer : Synthesis typically involves cyclopropane ring introduction and nitrosation of the piperazine core. For cyclopropane derivatives, coupling reactions using cyclopropylmethyl halides with piperazine intermediates under basic conditions (e.g., K₂CO₃ in DMF) are common . Nitrosation can be achieved via sodium nitrite in acidic media (HCl, 0–5°C) to minimize side reactions. Optimization includes controlling stoichiometry (1:1.2 molar ratio of piperazine to nitrosating agent) and reaction time (2–4 hours) to maximize yield .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- X-ray Powder Diffraction (XRPD) to verify crystallinity and polymorphic form.
- Thermogravimetric Analysis (TGA) to assess thermal stability (e.g., decomposition onset >150°C).
- Differential Scanning Calorimetry (DSC) to identify melting points and phase transitions.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation (e.g., calculated m/z for C₇H₁₃N₃O: 179.1062) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents (e.g., peroxides) to prevent decomposition .
Advanced Research Questions
Q. How does the nitroso group in this compound influence its reactivity in cross-coupling reactions?
- Methodological Answer : The nitroso group acts as both an electron-withdrawing group and a potential ligand for transition metals. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ (5 mol%) with aryl boronic acids in THF/water (3:1) at 80°C. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane). Note: Nitroso groups may reduce catalytic efficiency, requiring longer reaction times (12–24 hours) .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations: 1–256 µg/mL in Mueller-Hinton broth .
- Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ calculation). Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent toxicity .
Q. How does the stability of this compound vary under different pH conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Acidic Conditions (pH 1–3) : Degradation observed within 24 hours (HPLC monitoring, C18 column, 254 nm).
- Neutral/Basic Conditions (pH 7–9) : Stable for >7 days. Use phosphate buffers (50 mM) and store at 25°C. Degradation products include cyclopropane ring-opened derivatives .
Q. Can computational models predict the binding affinity of this compound to neurological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s SMILES (C1CC1N2CCN(CC2)N=O) against serotonin/dopamine receptors (PDB IDs: 5I6X, 6CM4). Apply AMBER force fields for energy minimization. Validate predictions with in vitro radioligand displacement assays (IC₅₀ values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
